N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide - 955963-63-0

N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide

Catalog Number: EVT-3038778
CAS Number: 955963-63-0
Molecular Formula: C20H15F6N3O2
Molecular Weight: 443.349
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide is a synthetically derived organic compound belonging to the class of substituted pyrazole derivatives. [ [] ] This compound has been explored in scientific research for its potential biological activities, particularly as a cannabinoid receptor antagonist. [ [] ]

Molecular Structure Analysis

While specific data for N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide is limited in the provided articles, similar pyrazole derivatives have been analyzed for their molecular structures. These analyses often involve techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. [ [] [] ] Structural features like bond lengths, bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) are commonly reported, providing insights into the compound's conformation and potential interactions with biological targets. [ [] [] ]

Applications

The compound N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide has been identified as a potential therapeutic agent for the treatment of obesity and related metabolic disorders due to its ability to act as a peripherally restricted cannabinoid-1 receptor antagonist. [ [] ] This suggests its potential application in scientific research related to obesity, metabolic syndrome, and cannabinoid receptor pharmacology.

Acrizanib (LHA510)

    Compound Description: Acrizanib is a small-molecule inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) specifically designed for topical ocular delivery. It exhibits potent inhibition of VEGFR-2, effectively suppressing choroidal neovascularization (CNV) in rodent models. []

    Relevance: While Acrizanib targets a different therapeutic area than N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide, it shares a similar core structure consisting of a pyrazole ring substituted with a trifluoromethyl group. Notably, both compounds feature an amide linkage connected to this core structure, suggesting potential exploration of similar chemical space for modifications. []

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone

    Compound Description: This compound represents a specific example of a pyrazole derivative containing a trifluoromethyl group. Its crystal structure has been determined, providing insights into its three-dimensional conformation and potential for intermolecular interactions. []

    Relevance: Similar to N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide, this compound features a 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl moiety. This structural similarity suggests that modifications at the 4-position of the pyrazole ring, particularly incorporating a methylene linker, may be tolerated and could be explored for tuning the physicochemical or biological properties of N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide. []

3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)

    Compound Description: AKE-72 is a potent pan-BCR-ABL inhibitor, effective against both wild-type and imatinib-resistant mutant forms of the enzyme. It exhibits remarkable anti-leukemic activity in vitro and in vivo. []

    Relevance: Although structurally distinct from N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide, AKE-72 shares the common feature of a benzamide moiety substituted at the meta position with a trifluoromethyl group. This similarity highlights the potential relevance of this chemical group in medicinal chemistry and drug design across diverse therapeutic areas. []

(E)-1-(4-chlorophenyl)-5-methyl-N′-((3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-1,2,3-triazole-4-carbohydrazide

    Compound Description: This compound is a novel derivative featuring a 3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl moiety linked to a triazole ring system. []

    Relevance: While structurally distinct from N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide, both compounds share a common structural motif of a substituted pyrazole ring connected to an aromatic ring via a methylene linker. The presence of various substituents on the pyrazole and aromatic rings in both molecules suggests potential avenues for exploring structure-activity relationships. []

1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime

    Compound Description: This compound is an oxime derivative of a substituted pyrazole ring, showcasing a specific functional group transformation on a similar scaffold. []

    Relevance: This compound exhibits a very similar core structure to N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide: a 1-methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole. This structural similarity, with the only difference being the substituent on the 4-position of the pyrazole ring, highlights the importance of this specific scaffold in drug design. []

(2E)-2-[(3-Methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinecarbothioamide

    Compound Description: This compound features a 3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl moiety linked to a hydrazinecarbothioamide group through a methylidene bridge. []

    Relevance: Both this compound and N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide contain a substituted pyrazole ring connected to another group via a methylene linker. Comparing these structures emphasizes the versatility of this core scaffold for introducing diverse substituents and linkers, allowing modulation of physicochemical and biological properties. []

6-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-{[5-(methylsulfonyl)pyridin-2-yl]methyl}-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide p-toluene sulfonate

    Compound Description: This compound, developed by AstraZeneca, is a neutrophil elastase inhibitor tosylate salt designed for improved physical properties compared to its free base form. []

    Relevance: Similar to N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide, this compound also contains a trifluoromethyl substituted phenyl group. Despite being part of a larger and more complex molecule, this shared feature suggests the potential relevance of this chemical group in influencing the overall properties of the molecules. []

5,5-Dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione

    Compound Description: This compound is a potent and selective inhibitor of the mammalian fatty acid elongase ELOVL6. It exhibits over 30-fold greater selectivity for ELOVL6 compared to other ELOVL family members. []

    Relevance: This compound and N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide share a trifluoromethyl group attached to an aromatic ring. This structural similarity indicates the potential significance of this group in medicinal chemistry and drug design, even when present within larger and more complex molecules. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

    Compound Description: This molecule is a potent glycine transporter 1 (GlyT1) inhibitor with potential applications in treating schizophrenia. []

    Relevance: Although this compound targets a different biological target than N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide, both molecules share a key structural feature: a trifluoromethyl group attached to an aromatic ring. This similarity highlights the versatility of this chemical group in drug design and its potential relevance across diverse therapeutic areas. []

5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamides

    Compound Description: This series of compounds represents a class of novel, potent, and selective monoamine oxidase B (MAO-B) inhibitors. These molecules exhibit promising activity in improving memory and cognition. []

    Relevance: This series of compounds and N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide share a core 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl group. The presence of this shared motif highlights its potential importance in medicinal chemistry and suggests that modifications to the pyrazole ring system, such as the introduction of a phenoxy substituent at the 5-position, can lead to diverse biological activities. []

2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide hybrids

    Compound Description: This group of compounds comprises novel hybrids incorporating acridines, tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines, and tri-substituted methanes (TRSMs). These molecules represent a novel class of potential therapeutics. []

    Relevance: These hybrids share a common structural element with N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide: a substituted pyrazole ring connected to an aromatic ring via an oxygen atom and a linker. This structural similarity suggests that exploring different linkers and substitutions on the pyrazole and aromatic rings could lead to derivatives with distinct biological activities. []

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime

    Compound Description: This compound represents a specific example of a substituted pyrazole derivative with a trifluoromethyl group and a complex oxime substituent. []

    Relevance: This compound shares a similar core structure with N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide, featuring a 1-methyl-3-trifluoromethyl-1H-pyrazole moiety. The presence of different substituents at the 4- and 5-positions of the pyrazole ring in both molecules highlights the potential for modifications at these positions to generate derivatives with diverse properties. []

3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide

    Compound Description: This compound is a potent and selective retinoic acid receptor-related orphan receptor C2 (RORC2) inverse agonist. It demonstrates good metabolic stability, oral bioavailability, and efficacy in reducing IL-17 levels and skin inflammation in preclinical models. []

    Relevance: Despite structural differences from N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide, this compound shares a key structural element: a benzamide moiety. The presence of different substituents on the benzamide ring in both molecules suggests the potential for exploring this scaffold to target various therapeutic areas. []

8-(1-Benzyl-1H-pyrazol-4-yl)xanthines

    Compound Description: This series of compounds represents a class of high-affinity and selective A2B adenosine receptor antagonists. Modifications to the benzyl and xanthine rings have been explored to optimize affinity and selectivity profiles. []

    Relevance: This series of compounds, while structurally distinct from N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide, highlights the use of substituted pyrazole rings in medicinal chemistry. The diverse range of biological activities exhibited by pyrazole-containing compounds underscores their potential as valuable scaffolds for drug discovery. []

2-Fluoro-N-methyl-N-({(3S,4S)-4-[2-(trifluoromethyl)phenoxy]-3,4-dihydro-1H-isochromen-3-yl}methyl)ethanamine

    Compound Description: This compound represents an example of a molecule containing a trifluoromethyl substituted phenoxy group. []

    Relevance: While structurally different from N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide, this compound features a trifluoromethyl group attached to a phenoxy moiety. This structural similarity suggests the potential relevance of this chemical group in influencing the overall properties of the molecules. []

4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide

    Compound Description: This compound represents a specific example of a substituted pyrazole derivative containing a trifluoromethyl group and a benzenesulfonamide moiety. []

    Relevance: This compound shares a core structure with N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide, both featuring a substituted pyrazole ring with a trifluoromethyl group. The presence of different substituents on the pyrazole ring in both molecules highlights the potential for modifications at these positions to generate derivatives with diverse properties. []

4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine

    Compound Description: This compound represents a specific example of a substituted pyrazole derivative containing a trifluoromethyl group and a chlorine atom. []

    Relevance: While this specific pyrazole derivative is structurally distinct from N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide, it highlights the use of substituted pyrazole rings with halogens and trifluoromethyl groups in medicinal chemistry. []

2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide

    Compound Description: This compound is a potent inhibitor of hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in the biosynthesis of plant pigments. It is used as a herbicide for controlling undesirable plants in transgenic crops resistant to HPPD inhibitors. []

    Relevance: Similar to N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide, this compound features a benzamide moiety substituted with a trifluoromethyl group at the meta position. This shared structural feature highlights the importance of this chemical group in designing molecules with biological activities. []

Methyl N'-[1-(4-hydroxybutyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]-N-phenylimidothiocarbamate

    Compound Description: This compound, synthesized by complete deacetylation of a precursor, represents a specific example of a triazole derivative containing a trifluoromethyl group. []

    Relevance: While structurally distinct from N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide, this triazole derivative highlights the recurring presence of a trifluoromethyl group in compounds with diverse structures and biological activities. This commonality underscores the versatility of this chemical group in medicinal chemistry. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

    Compound Description: This molecule serves as a structurally diverse back-up compound to a previously identified potent and orally available GlyT1 inhibitor. It exhibits a different CNS multiparameter optimization (CNS MPO) score and distinct physicochemical properties. []

    Relevance: Although structurally different from N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide, this compound also utilizes a trifluoromethoxy group, albeit attached to a phenyl ring within a larger scaffold. This highlights the broader use of fluorine-containing substituents in medicinal chemistry for modifying pharmacological properties and achieving desired drug-like characteristics. []

2-Chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H- pyrazol-3-yl)-4-fluorobenzaldehyde

    Compound Description: This compound is a crucial intermediate in the synthesis of herbicides, featuring a pyrazole ring substituted with chlorine and trifluoromethyl groups. []

    Relevance: Similar to N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide, this herbicide intermediate incorporates a substituted pyrazole ring with both a chlorine atom and a trifluoromethyl group. This structural similarity, despite different substitution patterns and overall structures, emphasizes the importance of these specific functional groups in designing biologically active compounds. []

4-(4-Chloro-5-methyl-3-trifluoromethyl-1H-pyrazol-1-yl)-6-(prop-2-ynyloxy)pyrimidine

    Compound Description: This compound represents a specific example of a pyrimidine derivative containing a substituted pyrazole ring with a trifluoromethyl group and a chlorine atom. []

    Relevance: Similar to N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide, this compound also features a substituted pyrazole ring with both a chlorine atom and a trifluoromethyl group. The presence of different substituents and different core rings (pyrimidine vs. benzene) highlights the potential for modifications around these key functional groups to modulate the biological activities of these molecules. []

1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

    Compound Description: This compound is a novel peripherally restricted cannabinoid-1 receptor antagonist with significant weight-loss efficacy in diet-induced obese mice. Its structure includes a trifluoromethyl group on a phenyl ring linked to a thiophene ring. []

    Relevance: Similar to N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide, this compound contains a trifluoromethyl-substituted phenyl ring, demonstrating the broad application of this chemical group in medicinal chemistry across diverse therapeutic areas. The presence of different heterocycles and substituents highlights the ability to fine-tune the overall properties and biological activities of these compounds. []

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide (Nilotinib)

    Compound Description: Nilotinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia. It exists in amorphous form and can be solubilized using organic acids for improved bioavailability and reduced food effect. []

    Relevance: Both this compound and N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide include a benzamide structure with a trifluoromethyl group. Though their overall structures differ significantly, this shared feature suggests the broad relevance of this chemical group in medicinal chemistry. []

Metabolites of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide

    Compound Description: These metabolites are structurally related to the parent compound, N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide, and may have implications for its pharmacological activity and disposition. []

    Relevance: These metabolites are derived from a compound that, while structurally distinct from N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide, highlights the use of trifluoromethyl-substituted pyrazole rings in medicinal chemistry. The presence of this shared structural motif, even within a different molecular framework, emphasizes the versatility of this chemical group in drug design. []

(5-Hydroxy-3-methyl-5-trifluoromethyl-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)methanone

    Compound Description: This compound represents a specific example of a substituted pyrazole derivative with a trifluoromethyl group, showcasing a particular arrangement of functional groups and their potential influence on molecular properties. []

    Relevance: Although structurally different from N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide, this compound highlights the recurring presence of a trifluoromethyl group in compounds with diverse structures and biological activities. This commonality underscores the versatility of this chemical group in medicinal chemistry and its potential for influencing molecular properties. []

4-[Tris(1H-pyrazol-1-yl)methyl]phenol

    Compound Description: This compound features a central carbon atom connected to three pyrazole rings and a phenol group. It was synthesized through a condensation reaction and its crystal structure reveals intermolecular hydrogen bonding and π-π stacking interactions. []

    Relevance: While structurally distinct from N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide, this compound highlights the use of pyrazole rings in building diverse molecular scaffolds. The presence of multiple pyrazole units in this molecule suggests the potential for exploring different arrangements and substitutions on these rings to create compounds with unique properties. []

3-(Adamantan-1-yl)-4-methyl-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione

    Compound Description: This compound contains both triazole and piperazine rings, with a trifluoromethyl group attached to a phenyl ring linked to the piperazine moiety. Its crystal structure reveals an L-shaped conformation and the presence of C—H⋯π interactions. []

    Relevance: Similar to N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide, this compound incorporates a trifluoromethyl-substituted phenyl ring. While their overall structures differ, this shared feature suggests the broad relevance of this chemical group in medicinal chemistry for modifying pharmacological properties and potentially influencing interactions with biological targets. []

3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (BAY 59-3074)

    Compound Description: BAY 59-3074 is a selective cannabinoid CB1/CB2 receptor partial agonist, exhibiting antihyperalgesic and antiallodynic effects in rat models of chronic neuropathic and inflammatory pain. []

    Relevance: Similar to N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide, this compound features a trifluoromethyl group attached to a phenoxy moiety. This structural similarity suggests the potential relevance of this chemical group in influencing the overall properties of the molecules. []

5-[(5-Trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl)-1-propan-1-one-3-yl]-2-methyl-7-trifluoromethylpyrazolo[1,5-a]pyrimidines

    Compound Description: This series of biheterocyclic compounds was synthesized via cyclocondensation reactions. These molecules contain a pyrazole ring with a hydroxy and trifluoromethyl substituent. []

    Relevance: Compounds in this series and N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide share a trifluoromethyl group on a pyrazole ring. The presence of this shared motif, despite their differing overall structures, highlights the potential importance of this chemical group in medicinal chemistry and its potential for influencing molecular properties and biological activities. []

N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine

    Compound Description: This compound exhibits strong inhibitory activity against the root growth of Pennisetum alopecuroides L., making it a potential candidate for herbicidal applications. It features a pyrimidine ring substituted with a pyrazole group containing a trifluoromethyl substituent. []

    Relevance: Similar to N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide, this compound contains a pyrazole ring substituted with a trifluoromethyl group. Despite their different core structures and additional substituents, the presence of this shared motif highlights the significance of trifluoromethyl-substituted pyrazoles in medicinal chemistry. []

Iridium(III) complexes with (1H-pyrazol-5-yl)pyridine derivatives

    Compound Description: This series of iridium(III) complexes incorporates (1H-pyrazol-5-yl)pyridine derivatives as ancillary ligands and exhibits highly efficient green electroluminescence with low efficiency roll-off in organic light-emitting diodes (OLEDs). []

    Relevance: While these complexes are not directly comparable to N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide in terms of structure or biological activity, they highlight the use of substituted pyrazole rings in various chemical contexts, including coordination chemistry and materials science. This example demonstrates the versatility of pyrazole-based compounds beyond traditional medicinal chemistry applications. []

{Bis[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]borato}{tris[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]borato}cobalt(II)

    Compound Description: This cobalt(II) complex consists of two different monoanionic ligands, each containing multiple pyrazole rings substituted with methyl and trifluoromethyl groups. The complex exhibits an agostic B—H⋯Co interaction and weak intra- and intermolecular C—F⋯π interactions. []

    Relevance: Similar to N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide, this complex utilizes pyrazole rings with trifluoromethyl substituents. While their overall structures and applications differ significantly, the shared presence of these structural elements emphasizes the importance of trifluoromethyl-substituted pyrazoles in various chemical contexts. []

3-Bromo-N-{(2S)-2-(4-fluorophenyl)-4-[3-(4-acetylpiperazin-1-yl)azetidin-1-yl]butyl}-N-methyl-5-(trifluoromethyl)benzamide fumarate

    Compound Description: This compound, formulated as its fumarate salt, demonstrates potential in treating gastrointestinal disorders. It features a benzamide core with a trifluoromethyl substituent and a complex side chain containing piperazine and azetidine rings. []

    Relevance: Similar to N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide, this compound incorporates a benzamide moiety substituted with a trifluoromethyl group. While their overall structures and target indications differ, this shared feature highlights the importance of this chemical group in designing molecules with biological activities across diverse therapeutic areas. []

3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles

    Compound Description: This series of compounds exhibits moderate to good selective herbicidal activity against Brassica campestris L. They are synthesized through multi-step reactions and feature a triazole ring connected to a trifluoromethyl-substituted phenoxy group. []

    Relevance: Similar to N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide, these compounds contain a trifluoromethyl group attached to a phenoxy moiety. Although the core heterocycles differ (triazole vs. pyrazole), the presence of this shared structural element highlights its potential relevance in influencing the overall properties of the molecules and contributing to their biological activity. []

4-(1H-Pyrazol-1-yl)pyrimidine derivatives

    Compound Description: This group of compounds showcases a variety of herbicidal activities. Notably, derivatives with an alkynyloxy group at the 6-position of the pyrimidine ring demonstrate strong bleaching activity, while those substituted with an amino group at the same position exhibit excellent inhibition of weed root growth. []

    Relevance: Both this group of compounds and N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide incorporate a substituted pyrazole ring. While their core structures differ (pyrimidine vs. benzene) and the specific substituents on the pyrazole ring vary, the shared presence of this heterocycle emphasizes its importance in designing biologically active compounds. []

N-(Pyrazol-3-yl)-benzamide derivatives

    Compound Description: These compounds are recognized as glucokinase activators, potentially useful in managing metabolic disorders. The specific examples illustrate the impact of various substituents on the pyrazole and benzamide rings on their biological activity. []

    Relevance: This series of compounds shares a common structural motif with N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide: a substituted pyrazole ring connected to a benzamide moiety. While the specific substitution patterns on the pyrazole and benzamide rings differ, the shared core structure suggests the potential of this scaffold for developing molecules with diverse biological activities. []

4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides

    Compound Description: This class of compounds displays potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). Structure-activity relationship studies reveal the impact of various substituents on the phenyl ring and the alkanoyl moiety on their bactericidal potency and kinetics. []

    Relevance: While structurally distinct from N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide, this class of compounds highlights the broader use of substituted benzamide derivatives in medicinal chemistry for targeting diverse therapeutic areas, including infectious diseases. []

1-{1-[2,8-Bis(trifluoromethyl)-4-quinolyl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone

    Compound Description: This compound features a triazole ring connected to a quinoline moiety substituted with two trifluoromethyl groups. Its crystal structure reveals intermolecular C—H⋯F, C—H⋯N, and C—H⋯O hydrogen bonding, as well as weak intramolecular C—H⋯F interactions. []

    Relevance: Although structurally different from N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide, this compound highlights the recurring use of trifluoromethyl groups in compounds with diverse structures. []

Derivatives of 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide

    Compound Description: These compounds act as inhibitors of prolyl hydroxylase domain-containing enzymes (PHDs), potentially relevant for treating conditions associated with hypoxia signaling. []

    Relevance: While structurally distinct from N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide, this group of compounds highlights the use of substituted pyrazole rings in medicinal chemistry for targeting various therapeutic areas. The presence of different substituents and heterocycles linked to the pyrazole ring suggests the potential for exploring diverse chemical space around this core structure. []

    Compound Description: This compound represents a specific example of a pyrazolo[3,4-b]pyridine derivative with a trifluoromethyl group and a thiophene ring. Its crystal structure reveals a gauche conformation of the thiophene ring and the presence of both inter- and intramolecular hydrogen bonding interactions. []

Properties

CAS Number

955963-63-0

Product Name

N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide

IUPAC Name

N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide

Molecular Formula

C20H15F6N3O2

Molecular Weight

443.349

InChI

InChI=1S/C20H15F6N3O2/c1-29-18(31-14-8-3-2-4-9-14)15(16(28-29)20(24,25)26)11-27-17(30)12-6-5-7-13(10-12)19(21,22)23/h2-10H,11H2,1H3,(H,27,30)

InChI Key

IMRIFGZMAZSNOS-UHFFFAOYSA-N

SMILES

CN1C(=C(C(=N1)C(F)(F)F)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)OC3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.